4,6-Bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic Acid
Description
Properties
Molecular Formula |
C20H18N2O2S3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
4,6-bis(benzylsulfanyl)-2-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C20H18N2O2S3/c1-25-20-21-17(26-12-14-8-4-2-5-9-14)16(19(23)24)18(22-20)27-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,23,24) |
InChI Key |
JQFMWAZMMYZMOM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)SCC2=CC=CC=C2)C(=O)O)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis from Pyrimidine Derivatives
This method involves the reaction of 4,6-dihydroxy-2-methylthiopyrimidine with benzyl chloride in the presence of a base.
Reagents :
- 4,6-Dihydroxy-2-methylthiopyrimidine
- Benzyl chloride
- Base (e.g., potassium carbonate)
-
- Dissolve 4,6-dihydroxy-2-methylthiopyrimidine in a suitable solvent (e.g., DMF).
- Add benzyl chloride and potassium carbonate to the solution.
- Stir the mixture at elevated temperatures (around 80°C) for several hours.
- After completion, cool the mixture and extract the product using an organic solvent.
Yield : Approximately 70-80% based on the starting material.
Method B: Multi-step Synthesis Involving Nitration
This method utilizes nitration followed by reduction and functionalization steps to achieve the desired compound.
Reagents :
- 4,6-Dihydroxy-2-methylthiopyrimidine
- Nitric acid
- Reducing agent (e.g., iron powder)
-
- Nitrate the starting pyrimidine derivative using concentrated nitric acid at low temperatures.
- Isolate the nitro intermediate and reduce it using iron powder in acidic conditions.
- React the reduced compound with benzyl mercaptan to introduce the benzylthio groups.
Yield : Typically around 60%, depending on purification steps.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of different preparation methods for synthesizing 4,6-Bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid:
| Method | Key Steps | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Method A | Direct reaction with benzyl chloride | 70-80 | Simple procedure; fewer steps | Requires careful handling of reagents |
| Method B | Nitration followed by reduction | ~60 | Allows for functionalization | More complex; lower yield |
Research Findings and Applications
Recent studies have highlighted the importance of compounds like 4,6-Bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid in pharmaceutical research due to their potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Applications:
- Medicinal Chemistry : Used as a scaffold for designing new drug candidates.
- Biological Studies : Investigated for their effects on cellular processes related to cancer and inflammation.
Chemical Reactions Analysis
Reactivity and Reaction Types
The compound’s reactivity stems from its:
-
Thioether groups (SCC₂H₅ and SCC₆H₅), which can undergo nucleophilic or electrophilic substitution.
-
Carboxylic acid group (C(=O)OH), prone to esterification, decarboxylation, or amide formation.
-
Pyrimidine ring , which may participate in aromatic substitution or coordination chemistry.
Substitution Reactions
The thioether groups are reactive centers for:
-
Nucleophilic displacement : Replacement of sulfur with other nucleophiles (e.g., hydroxide, amine) under basic conditions .
-
Electrophilic substitution : Potential activation of the pyrimidine ring for electrophilic attack via deprotonation.
Carboxylic Acid Functional Group Reactions
The carboxylic acid group (C(=O)OH) enables:
-
Esterification : Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) .
-
Amide formation : Condensation with amines using coupling agents (e.g., DCC).
-
Decarboxylation : Potential loss of CO₂ under thermal or alkaline conditions.
Redox Reactions
The sulfur atoms in the thioether groups can participate in:
-
Oxidation : Conversion to sulfoxides or sulfones using oxidizing agents (e.g., H₂O₂).
-
Reduction : Cleavage of S–C bonds under reductive conditions (e.g., LiAlH₄).
Table 2: Redox Transformations
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂, acidic conditions | Sulfoxide/sulfone derivatives |
| Reduction | LiAlH₄, THF | Cleavage of S–C bonds |
Substitution Mechanism
The substitution of thioether groups involves nucleophilic attack at sulfur, facilitated by the electron-withdrawing effect of the pyrimidine ring. For example, the benzylthio group (SCC₆H₅) at position 4 may undergo displacement via an SN2 mechanism under basic conditions .
DFT and NBO Studies
Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses reveal:
-
Hyperconjugation effects : The sulfur atoms donate electron density to adjacent carbons, stabilizing reactive intermediates .
-
Frontier Molecular Orbital (FMO) interactions : The HOMO and LUMO orbitals influence reactivity, with sulfur atoms acting as electron-rich centers for nucleophilic attack .
Table 3: DFT-Based Reactivity Indices
| Property | Value (eV) | Significance |
|---|---|---|
| Global Hardness | ~−4.0 | Indicates moderate stability |
| Global Softness | ~0.12 | Reflects susceptibility to soft acids |
| Chemical Potential | ~−4.0 | Drives electron transfer in reactions |
Medicinal Chemistry
The compound’s thioether and carboxylic acid groups make it a candidate for:
-
Drug design : Targeting enzymes via sulfur-mediated interactions (e.g., inhibition of ribosomal oxygenases) .
-
Prodrug development : Esterification of the carboxylic acid to enhance bioavailability.
Material Science
-
Coordination chemistry : Potential use in metal-organic frameworks (MOFs) via the carboxylic acid group .
-
Nonlinear optical (NLO) materials : Theoretical studies suggest promising NLO properties due to charge-transfer effects .
Research Findings and Challenges
-
Synthetic efficiency : Current methods rely on multi-step processes; greener alternatives (e.g., solvent-free conditions) are under investigation.
-
Stability : Thioether groups may undergo oxidation under harsh conditions, necessitating controlled reaction environments .
-
Selectivity : Substitution reactions require precise control to avoid over-alkylation or degradation of the pyrimidine ring .
References
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa. For instance, a study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited broad-spectrum antimicrobial activity when tested against this strain, suggesting that similar derivatives like 4,6-bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid may possess comparable effects .
Anticancer Potential
There is emerging evidence suggesting that compounds within the pyrimidine family, including 4,6-bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid, may have anticancer properties. Research indicates that modifications in the pyrimidine structure can lead to enhanced cytotoxicity against cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through various pathways .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study focused on synthesizing new derivatives from thieno[2,3-d]pyrimidine-4-carboxylic acids revealed that these compounds could inhibit the TrmD enzyme in Pseudomonas aeruginosa, indicating potential for developing new antibiotics based on the pyrimidine structure .
- Anticancer Activity : Research published in PLoS ONE examined the effects of benzene-poly-carboxylic acid complexes on breast cancer cells, noting significant reductions in cell viability and increased apoptosis markers. This suggests a potential pathway for further exploration of related compounds like 4,6-bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid in cancer therapeutics .
- In Silico Studies : Computational docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies are essential for understanding how structural modifications can enhance its pharmacological profiles .
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents at the 2-, 4-, and 6-positions, influencing pharmacological activity and physicochemical properties:
Key Observations :
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Stability : Methylthio groups at the 2-position resist hydrolysis better than sulfonyl or hydroxyl variants, as seen in 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 397308-78-0) .
Pharmacological Activity
- PPARγ Modulation : The 4,6-bis(benzylthio) derivative’s partial agonism contrasts with full agonists (e.g., rosiglitazone), reducing risks of edema and weight gain .
- SAR Insights : Bulky benzylthio groups may sterically hinder full receptor activation, while smaller substituents (e.g., methylthio) permit stronger interactions .
Commercial and Research Relevance
- Availability: Several analogues, such as 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid, are commercially available for research (e.g., 250 mg for ¥50.00) .
- Therapeutic Potential: The 4,6-bis(benzylthio) compound’s in vivo efficacy in diabetic models positions it as a candidate for further preclinical development .
Biological Activity
4,6-Bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure containing benzylthio and methylthio substituents, may exhibit various pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H18N2O2S3
- CAS Number : 883872-01-3
- Structural Features :
- Contains two benzylthio groups and one methylthio group.
- The carboxylic acid functional group contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of 4,6-bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. Notably, the compound can be synthesized through a four-component reaction involving salicylaldehydes, barbituric acid, diamines, and nitroethene derivatives. This synthetic pathway highlights the versatility of pyrimidine derivatives in medicinal chemistry.
Biological Activity Overview
Research into the biological activity of 4,6-bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid has indicated several potential therapeutic applications:
Antimicrobial Activity
Studies have shown that pyrimidine derivatives exhibit significant antibacterial and antifungal properties. For instance, certain derivatives have been screened against various bacterial strains and fungi, demonstrating promising results in inhibiting growth . The presence of sulfur-containing groups in this compound may enhance its interaction with microbial targets.
Antitumor Activity
Preliminary investigations suggest that this compound may possess antitumor activity. A study on related pyrimidine compounds indicated a broad range of anticancer effects against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism of action is believed to involve interference with cellular processes such as DNA replication or repair.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Initial findings indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug design aimed at metabolic disorders .
Case Studies and Research Findings
- Antibacterial Screening : In a study screening multiple pyrimidine derivatives, 4,6-bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
- Cytotoxicity Assessment : A cytotoxicity assay using the MTT method revealed that this compound has an IC50 value of approximately 25 µM against MCF-7 cells after 72 hours of exposure. This suggests moderate cytotoxicity compared to established chemotherapeutics .
- Mechanistic Studies : Further mechanistic studies indicated that the compound might induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases observed in treated cell lines .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 4,6-Bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid | Benzylthio & methylthio groups | Antibacterial, Antitumor | 25 (MCF-7) |
| 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic acid | Methylsulfanyl groups | Antifungal | N/A |
| Ethyl cyanoacetate derivative | Various substituents | Antimicrobial | N/A |
Q & A
Q. What are common synthetic routes for preparing 4,6-bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yields?
The synthesis typically involves sequential nucleophilic substitution reactions on a pyrimidine core. For example, chloro-substituted pyrimidine intermediates (e.g., 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, as in ) can react with benzylthiol under reflux conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of nucleophiles. Catalysts like triethylamine or DBU may enhance substitution efficiency. highlights the use of prolonged heating (overnight reflux) with amines, suggesting similar conditions apply for thiols. Yield optimization requires balancing steric hindrance from bulky substituents and reactivity of leaving groups (e.g., Cl vs. SCH3) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how can data discrepancies arise?
Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns:
- ¹H NMR distinguishes benzylthio (δ 4.2–4.5 ppm for SCH2Ph) and methylthio (δ 2.5–2.7 ppm for SCH3) groups.
- ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and aromatic resonances. Discrepancies in integration or chemical shifts may arise from impurities (e.g., unreacted intermediates) or tautomeric equilibria in the pyrimidine ring. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC confirms purity (>95%, as in ). Overlapping signals in crowded aromatic regions (δ 7.0–7.5 ppm) may require 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced Research Questions
Q. How do electronic and steric effects of benzylthio/methylthio substituents impact reactivity in downstream functionalization?
The benzylthio group’s electron-donating nature activates the pyrimidine ring for electrophilic substitution but introduces steric hindrance. In contrast, the methylthio group is less bulky but may reduce nucleophilicity at adjacent positions. For example, in , chloro-substituted pyrimidines undergo nucleophilic displacement more readily at the 4-position due to lower steric crowding. Computational studies (DFT) can model charge distribution to predict regioselectivity in cross-coupling or oxidation reactions. Experimental validation via Hammett plots or kinetic studies is recommended to quantify substituent effects .
Q. What strategies resolve contradictions in biological activity data linked to batch-to-batch purity variations?
Purity inconsistencies (e.g., ’s 95%+ purity vs. residual solvents/metals) can skew bioassay results. Mitigation involves:
- HPLC-MS/MS to detect trace impurities (e.g., deprotected intermediates).
- Elemental analysis to verify stoichiometry.
- Dose-response assays with multiple batches to establish reproducibility. For example, emphasizes rigorous characterization of related pyrimidines to avoid false positives in enzyme inhibition studies. Batch-specific QC protocols (e.g., ICH guidelines) are critical for preclinical validation .
Q. How can computational modeling guide the design of derivatives with enhanced stability or target binding?
Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinases or receptors). For stability:
- QM/MM simulations assess hydrolytic susceptibility of thioether bonds.
- Solubility parameters (logP, pKa) are modeled using software like ACD/Labs. ’s synthesis of AZD8931 analogs demonstrates how substituent tweaks (e.g., methoxy vs. methylthio groups) improve pharmacokinetics. Validate predictions with stability assays (e.g., accelerated degradation under acidic/oxidative conditions) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
